[(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
Description
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-29-15-10-14(11-16(12-15)30-2)22-20(25)13-31-21(26)9-5-8-19-23-17-6-3-4-7-18(17)32(27,28)24-19/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWLSNCEVNFHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxyphenyl carbamate, followed by the introduction of the benzothiadiazine moiety. The final step involves the esterification of the butanoate group. Reaction conditions may include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated systems for precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related molecules:
Functional and Binding Comparisons
Benzothiadiazine vs. Thiadiazole/Isoxazole Cores :
The benzothiadiazine dioxide core in the target compound provides a rigid, planar structure with sulfonamide groups capable of strong hydrogen bonding, contrasting with the thiadiazole or isoxazole rings in I-6373 and I-6473, which prioritize π-π stacking and metabolic stability .- For example, the methoxy groups in the target compound may occupy hydrophobic pockets similar to methylisoxazole in I-6473, while the carbamoyl group mimics interactions seen in phenylcarbamoyl derivatives .
Research Findings and Notes
Synthetic Challenges :
The benzothiadiazine core likely requires precise control of sulfonamide oxidation states, as seen in analogous benzimidazole syntheses .Computational Modeling :
Glide docking (–8) could predict the target compound’s binding mode, particularly its sulfonamide and methoxy groups interacting with polar residues (e.g., serine or lysine) in enzyme active sites .Crystallographic Validation : SHELX programs () remain critical for confirming the stereochemistry and crystal packing of such complex molecules .
Biological Activity
The compound [(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a dimethoxyphenyl group and a benzothiadiazin moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Carbamate : Reaction of 3,5-dimethoxyaniline with chloroformate.
- Coupling Reaction : The resulting carbamate is then reacted with appropriate benzothiadiazine derivatives under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity and influencing various biochemical pathways.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Initial tests indicate that it may possess antimicrobial properties against certain bacterial strains.
Case Studies
- Cell Line Studies : In vitro testing on human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound at varying concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell type.
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological examinations revealed decreased proliferation markers in treated tissues.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
Q & A
Q. What are the recommended synthetic routes for [(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoate?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 3,5-dimethoxyaniline with a chloroacetyl chloride derivative to form the carbamoyl intermediate.
- Step 2 : Esterification of the intermediate with 4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoic acid using DCC/DMAP coupling agents in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and carbamoyl NH protons at δ 8.1–8.3 ppm.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Collect high-resolution data (≤1.0 Å) on a diffractometer with Mo-Kα radiation. Refinement residuals (R₁) <5% ensure accuracy .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar solvents : DMSO or DMF for initial dissolution (≥10 mg/mL).
- Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for stability assays. Monitor degradation via HPLC over 72 hours .
Advanced Research Questions
Q. How can molecular docking predict interactions between this compound and benzothiadiazine-binding proteins?
- Protocol :
- Protein Preparation : Retrieve target protein (e.g., bacterial dihydrofolate reductase) from PDB (PDB ID: 1DHF). Optimize hydrogen bonding networks with PROPKA.
- Ligand Preparation : Generate low-energy conformers using OPLS4 force field.
- Glide XP Docking : Apply extra-precision mode with hydrophobic enclosure scoring. Validate poses via RMSD ≤2.0 Å relative to co-crystallized ligands .
- Analysis : Prioritize poses with hydrogen bonds to Thr113/Asn18 and π-π stacking with Phe31 .
Q. What strategies resolve contradictory bioactivity data in different assay systems?
- Case Example : Inconsistent IC₅₀ values in bacterial vs. mammalian cell models.
- Step 1 : Verify assay conditions (e.g., ATP levels, serum protein interference).
- Step 2 : Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).
- Step 3 : Perform metabolomic profiling to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize the benzothiadiazin moiety?
- Design : Synthesize analogs with:
- Modifications : Replace 1,1-dioxo group with sulfonamide or introduce halogens (e.g., Cl, F) at position 4.
- Evaluation : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Key Metrics : MIC values ≤2 µg/mL suggest enhanced membrane permeability .
Q. What crystallographic challenges arise during refinement of this compound?
Q. How does the carbamoyl group influence pharmacokinetic properties?
- In Silico Prediction :
- LogP : Calculate via MarvinSketch (estimated LogP = 2.8 ± 0.3).
- Metabolic Stability : Use CYP450 isoform docking (CYP3A4, CYP2D6) to predict oxidation sites .
- In Vivo Testing : Administer 10 mg/kg (IV/PO) in rodent models. Measure t₁/₂ with LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
